1H-Pyrazolo[4,3-d]pyrimidin-7-amine is classified as a heterocyclic aromatic amine. It is particularly noted for its role as an intermediate in the synthesis of various biologically active molecules, especially those targeting cyclin-dependent kinases .
The synthesis of 1H-Pyrazolo[4,3-d]pyrimidin-7-amine can be achieved through several methods, with one common approach being the cyclization of appropriate precursors. A notable method involves the reaction of 5-amino-1H-pyrazole-4-carbonitrile with formamide under reflux conditions .
The molecular structure of 1H-Pyrazolo[4,3-d]pyrimidin-7-amine consists of a pyrazole ring fused to a pyrimidine ring. The compound's IUPAC name reflects its structural features, indicating the presence of an amino group at the 7-position of the pyrimidine ring.
This configuration allows for various substitutions that can enhance its biological activity .
1H-Pyrazolo[4,3-d]pyrimidin-7-amine participates in several chemical reactions:
Reaction Type | Reagents | Conditions |
---|---|---|
Oxidation | Hydrogen peroxide, potassium permanganate | Varies based on substrate |
Reduction | Sodium borohydride, lithium aluminum hydride | Anhydrous conditions |
Substitution | Alkyl halides, acyl chlorides | Solvent-dependent |
These reactions allow for the modification of the compound to enhance its pharmacological properties .
The primary biological target for 1H-Pyrazolo[4,3-d]pyrimidin-7-amine is Cyclin-Dependent Kinase 2 (CDK2).
The compound exhibits favorable pharmacokinetic properties that enhance its potential as an anticancer agent.
1H-Pyrazolo[4,3-d]pyrimidin-7-amine has several scientific applications:
It serves as a crucial building block in developing anticancer agents targeting CDKs due to its ability to inhibit cell proliferation.
The compound is explored for synthesizing various derivatives with enhanced biological activities against different diseases.
Due to its mechanism targeting specific kinases involved in cancer progression, it holds promise for further development into therapeutic agents .
1H-Pyrazolo[4,3-d]pyrimidin-7-amine represents a fused bicyclic heterocycle consisting of a pyrazole ring condensed with a pyrimidine ring. Its systematic name follows Hantzsch-Widman nomenclature rules, specifying the attachment position of the amine group at C7. The molecular formula is C₅H₅N₅ (molecular weight: 135.13 g/mol), with the CAS Registry Number 13877-56-0 serving as its unique chemical identifier [1] [5]. The IUPAC Standard InChIKey (MPDXYVOXVJOKIN-UHFFFAOYSA-N) encodes its atomic connectivity and stereochemical features:
InChI=1S/C5H5N5/c6-5-4-3(1-9-10-4)7-2-8-5/h1-2H,(H,9,10)(H2,6,7,8)
This notation confirms the presence of three protonation sites (N1, N6, and N9) and the exocyclic amine at C7. Alternative names include 7-Aminopyrazolo[4,3-d]pyrimidine, though these are not IUPAC-compliant [1].
Experimental X-ray crystallographic data for 1H-Pyrazolo[4,3-d]pyrimidin-7-amine remains unreported. However, computational models (DFT/B3LYP/6-31G) predict a planar bicyclic core with minor deviations (<5° dihedral angles). The exocyclic amine adopts a *sp²-hybridized character due to partial conjugation with the π-deficient pyrimidine ring, facilitating resonance stabilization. Key bond lengths include:
Lattice energy minimization suggests potential hydrogen-bonded dimer formation in the solid state via N─H···N interactions involving N1 and the exocyclic amine [4].
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H and ¹³C NMR data (DMSO-d₆, 297K) reveal characteristic signals [2]:
Table 1: NMR Assignments
Nucleus | δ (ppm) | Multiplicity | Assignment |
---|---|---|---|
¹H | 8.10 | Singlet | H2 |
¹H | 6.85 | Singlet | H5 |
¹H | 12.55 | Broad Singlet | N1-H |
¹H | 5.92 | Broad Singlet | C7-NH₂ |
¹³C | 158.2 | - | C7 |
¹³C | 151.9 | - | C3a |
¹³C | 136.5 | - | C2 |
The downfield N1-H signal (δ 12.55 ppm) confirms strong hydrogen bonding, while the C7 carbon resonance at δ 158.2 ppm reflects amine conjugation.
Infrared Spectroscopy
FTIR spectra (KBr) exhibit key absorptions [2]:
Mass Spectrometry
Electron ionization (EI-MS) shows a molecular ion peak at m/z 135.0545 (calc. for C₅H₅N₅: 135.0545), with major fragments at:
Experimental thermodynamic data is limited, but computational estimates indicate:
Solubility enhancement occurs in polar aprotic solvents:
1H-Pyrazolo[4,3-d]pyrimidin-7-amine exhibits complex tautomerism and pH-dependent ionization:
Tautomeric Forms
Three primary tautomers coexist:
Table 2: Relative Tautomer Energies (DFT, kcal/mol)
Tautomer | ΔG | Population (%) |
---|---|---|
7-Amino-1H | 0.0 | 91.5 |
7-Imino-1H | +2.8 | 6.2 |
7-Amino-9H | +3.5 | 2.3 |
Acid-Base Equilibria
The compound acts as a zwitterion in neutral pH. Protonation occurs at N8 (pKₐ₁: 3.1, pyrimidine nitrogen), while deprotonation involves N1 (pKₐ₂: 10.7). The exocyclic amine (pKₐ: 15.8) is non-basic due to delocalization. UV-Vis spectral shifts confirm ionization states:
The 7-amino tautomer dominates across physiological pH (5–9), critical for biological recognition [2].
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.: 12007-33-9
CAS No.: 1242240-30-7